2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE
Overview
Description
2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the attachment of the chlorophenyl and morpholine groups. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with a nucleophile.
Incorporation of Morpholine Ring: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and leading to various physiological effects.
Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-BROMOPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE
- 2-[5-(4-FLUOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE
Uniqueness
2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-[3-(4-MORPHOLINYL)PROPYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O2/c17-14-4-2-13(3-5-14)16-19-21-23(20-16)12-15(24)18-6-1-7-22-8-10-25-11-9-22/h2-5H,1,6-12H2,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZYXSQRGBENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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